3,4,5-Trimethoxyaniline

Übersicht

Beschreibung

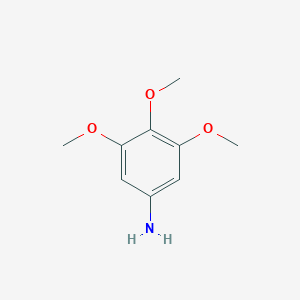

3,4,5-Trimethoxyaniline (CAS: 24313-88-0) is a tri-substituted aniline derivative with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.2 g/mol. It features three methoxy (-OCH₃) groups at the 3-, 4-, and 5-positions of the benzene ring, conferring distinct electronic and steric properties. Its melting point ranges from 110–113°C, and it exhibits a pKa of ~4.35, indicative of weak basicity .

This compound is widely utilized in medicinal chemistry, particularly as a key pharmacophore in antitubulin agents, kinase inhibitors, and anticancer compounds. Its methoxy groups enhance solubility and influence binding interactions with biological targets, such as tubulin or kinase enzymes . Spectroscopic analyses (FT-IR, Raman) and computational studies (HF/DFT) have elucidated its vibrational modes and electronic structure, confirming the electron-donating effects of the methoxy substituents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxyaniline can be synthesized from 1,2,3-trimethoxy-5-nitrobenzene. The process involves the reduction of the nitro group to an amino group using hydrazine hydrate and palladium on carbon as a catalyst in ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

3,4,5-Trimethoxyaniline undergoes oxidation via two distinct pathways depending on reagents:

a) Chromium(VI)-Mediated Oxidation

In aqueous acetic acid, tetrabutylammonium bromochromate (TBABC) oxidizes this compound to methoxy azobenzene through a multi-step mechanism :

-

Rate Law : First-order dependence on [TBABC], [substrate], and [H⁺]

-

Key Observations :

-

Activation energy () =

-

Entropy change () = (indicating ordered transition state)

-

Positive dielectric constant effect ()

-

Table 1: Kinetic parameters for TBABC oxidation at varying temperatures

| Temperature (K) | |

|---|---|

| 298 | |

| 303 | |

| 308 | |

| 313 |

b) Radical-Mediated Oxidation

Air oxidation in methanol produces radical cation intermediates, as evidenced by ESR spectroscopy . The methoxy groups stabilize radical species through resonance effects.

Electrophilic Substitution

The aromatic ring readily undergoes substitution at activated positions:

a) Diazotization

Industrial synthesis routes (CN101987814A) employ diazotization for phenolic derivative formation :

-

Diazonium salt formation:

-

Hydrolysis: (yield: 80%)

Table 2: Synthetic conditions for diazotization

| Parameter | Value |

|---|---|

| Temperature | 5°C |

| Reaction time | 3 hours |

| Acid concentration | 20% H₂SO₄ |

| NaNO₂ equivalence | 1:1 molar ratio |

Reductive Transformations

Catalytic hydrogenation (Pd/C, H₂) reduces the aromatic ring to cyclohexane derivatives while preserving methoxy groups . Reaction progress is monitored by:

-

: Disappearance of aromatic protons (δ 6.09 ppm)

-

IR: Attenuation of C=C stretching (1600 cm⁻¹)

Schiff Base Formation

Reaction with carbonyl compounds produces stable imine derivatives :

Key applications :

-

Coordination chemistry (metal-ligand complexes)

-

Photovoltaic material precursors

Comparative Reactivity Analysis

Table 3: Reaction efficiency across different media

| Reaction Type | Solvent System | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Diazotization | H₂SO₄/H₂O (1:1) | 80 | 0.45 |

| TBABC Oxidation | AcOH/H₂O (1:1) | 92 | 1.2 |

| Schiff Base Form. | EtOH | 68 | 0.8 |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Agents

3,4,5-Trimethoxyaniline has been investigated for its role in developing novel anticancer agents. Research indicates that derivatives of TMA exhibit cytotoxic activities against various cancer cell lines. For instance, studies have shown that compounds derived from TMA can inhibit tubulin assembly, a mechanism similar to established anticancer drugs like colchicine . The antiproliferative effects of these compounds were evaluated using National Cancer Institute protocols, demonstrating significant activity against leukemia and carcinoma cell lines .

Mechanism of Action

The mechanism of action for TMA derivatives includes the inhibition of NADPH oxidase 4 (Nox4) in specific cancer cells, contributing to their antiproliferative effects. Additionally, these compounds have shown potential in disrupting microtubule dynamics by inhibiting tubulin polymerization .

Dye Synthesis

Intermediate in Dye Production

TMA serves as a critical intermediate in synthesizing various dyes and pigments. Its vibrant color properties make it suitable for applications in textiles and inks. The compound's solubility characteristics enhance the color quality and stability of the resulting dyes .

Polymer Chemistry

Specialty Polymers

In polymer chemistry, TMA is utilized to formulate specialty polymers that exhibit enhanced durability and resistance to environmental factors. These properties are particularly beneficial in industries such as automotive and construction, where material performance is critical .

Electronics

Conductive Materials

The compound is also employed in producing conductive materials for electronic applications. Its incorporation into electronic devices contributes to advancements in technology by enhancing the performance of components such as smartphones and computers .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, TMA acts as a versatile building block for constructing complex molecules. It is used extensively in research to develop new compounds with desired biological activities or chemical properties . The ability to modify TMA through various chemical reactions allows researchers to explore new avenues in drug discovery and material science.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Development of anticancer agents with cytotoxic properties | Effective against various cancer types |

| Dye Synthesis | Intermediate for vibrant dyes used in textiles and inks | Enhanced color quality and stability |

| Polymer Chemistry | Formulation of specialty polymers with improved durability | Suitable for automotive and construction |

| Electronics | Production of conductive materials for advanced electronic devices | Enhances performance of electronic components |

| Organic Synthesis | Building block for complex molecules in research | Facilitates drug discovery and innovation |

Case Studies

-

Cytotoxicity Study

A study evaluated the cytotoxic activity of TMA derivatives against acute myeloid leukemia cells (B1647). The results indicated significant antiproliferative effects attributed to the inhibition of Nox4 and tubulin assembly . -

Dye Application Research

Research on TMA's role in dye synthesis highlighted its effectiveness as an intermediate that enhances the vibrancy and stability of textile dyes, showcasing its importance in the fashion industry . -

Polymer Development

Investigations into specialty polymers containing TMA revealed improved mechanical properties and resistance to degradation under environmental stressors, making them suitable for demanding applications .

Wirkmechanismus

While the complete mechanism of action for 3,4,5-Trimethoxyaniline remains elusive, it is speculated to function as an agonist at specific G protein-coupled receptors. These receptors play a pivotal role in regulating diverse physiological processes like cell proliferation and differentiation . Additionally, this compound is believed to influence the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which participate in the metabolism of fatty acids and other compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substitution Patterns

- 3,4,5-Trimethoxyaniline vs. 3,4-Methylenedioxyaniline :

The methylenedioxy group (-OCH₂O-) in 3,4-methylenedioxyaniline creates a fused oxygen ring, reducing rotational freedom compared to the three flexible methoxy groups in this compound. This structural rigidity impacts binding to enzymes like tubulin, where spatial arrangement is critical . - This compound vs. 4-Fluoroaniline :

The electron-withdrawing fluorine substituent in 4-fluoroaniline decreases the aromatic ring’s electron density, contrasting with the electron-rich trimethoxyaniline. This difference affects reactivity in nucleophilic substitution reactions and interactions with biological targets .

Spectroscopic Properties

DFT studies on this compound reveal distinct vibrational frequencies for methoxy C-O stretching (1,050–1,250 cm⁻¹) and N-H bending (~1,600 cm⁻¹), which differ from simpler anilines like 4-methoxyaniline, where fewer methoxy groups result in less complex spectra .

Anticancer and Antitubulin Effects

- Tubulin Polymerization Inhibition: Compounds bearing this compound (e.g., triazolopyrimidines and benzimidazoles) exhibit IC₅₀ values in the nanomolar range against cancer cell lines (e.g., HepG2, MCF7), outperforming analogs with 3,4-dimethoxyaniline or unsubstituted anilines. The trimethoxy motif enhances hydrophobic interactions with tubulin’s colchicine-binding site .

- Comparison with 3-Ethynylaniline Derivatives: Replacing 3-ethynylaniline with this compound in quinoline-based kinase inhibitors reduces glutathione depletion and cell membrane disruption, suggesting improved toxicity profiles .

Metabolic Stability

This compound derivatives undergo rapid NADPH-dependent metabolism in mouse liver microsomes (T₁/₂ = 5.7 min), primarily via cytochrome P450-mediated oxidation. In contrast, 4-fluoroaniline analogs show slower degradation due to reduced electron density and lower susceptibility to oxidation .

Data Tables

Table 1: Physicochemical Properties of Selected Aniline Derivatives

| Compound | Molecular Weight | Melting Point (°C) | pKa | Key Substituents |

|---|---|---|---|---|

| This compound | 183.2 | 110–113 | ~4.35 | 3× -OCH₃ |

| 3,4-Methylenedioxyaniline | 151.1 | 120–122 | ~4.80 | -OCH₂O- (3,4-positions) |

| 4-Fluoroaniline | 111.1 | −2 | ~4.65 | -F (4-position) |

Biologische Aktivität

3,4,5-Trimethoxyaniline (TMA) is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer research and pharmacology. This article reviews the biological activity of TMA, focusing on its antiproliferative effects, mechanisms of action, and toxicity profiles based on recent studies.

Overview of this compound

This compound is an aromatic amine characterized by three methoxy groups attached to the benzene ring. Its chemical structure can be represented as follows:

This compound has been synthesized and evaluated for various biological activities, including its potential as an anticancer agent.

TMA exhibits significant antiproliferative effects against several cancer cell lines. Studies have demonstrated that TMA and its derivatives can inhibit tubulin polymerization, which is crucial for cell division. This inhibition disrupts the microtubule dynamics necessary for mitosis, leading to cell cycle arrest and apoptosis.

Key Findings:

- In vitro studies indicated that TMA derivatives showed IC50 values ranging from 0.70 µM to 41 µM against various cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells .

- The most potent derivatives (3a and 3b) demonstrated a remarkable ability to inhibit K562 cells (chronic myelogenous leukemia) with IC50 values of 0.75 µM and 0.70 µM respectively .

Table 1: Antiproliferative Activity of TMA Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | K562 | 0.75 |

| 3b | K562 | 0.70 |

| 3a | HeLa | 41 |

| 3b | HeLa | 20 |

Inhibition of Tubulin Polymerization

The mechanism by which TMA exerts its antiproliferative effects includes the inhibition of tubulin polymerization. Compounds derived from TMA were shown to significantly inhibit the assembly of tubulin with IC50 values indicating a higher potency compared to standard agents like combretastatin A-4 (CA-4) .

Inhibition Studies:

- TMA derivatives inhibited colchicine binding to tubulin, which confirms their role as tubulin inhibitors .

- The competitive binding assays revealed that TMA derivatives inhibited colchicine binding by approximately 31% and 29% for compounds 3a and 3b respectively .

Toxicity Profiling

Toxicity assessments are crucial for evaluating the safety profile of TMA and its analogs. Recent studies utilized supervised machine learning techniques to analyze the toxicity profiles of TMA analogs containing a quinazoline scaffold.

Findings:

- The toxicity profile indicated a comparable CHI (Chemical Hazard Index) with established drugs like Erlotinib, suggesting that modifications in the structure can lead to favorable toxicity outcomes .

- Notably, certain structural modifications resulted in reduced toxicity while maintaining anticancer efficacy, highlighting the potential for developing safer therapeutic agents based on TMA .

Case Study: In Vitro Evaluation

A comprehensive study evaluated the cytotoxic activities of various substituted derivatives of TMA against cancer cell lines using protocols established by the National Cancer Institute (NCI). The results indicated that certain derivatives not only inhibited cell growth but also affected cellular mechanisms associated with oxidative stress and apoptosis.

Mechanisms Explored:

Eigenschaften

IUPAC Name |

3,4,5-trimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFRNCLPPFDWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066979 | |

| Record name | 3,4,5-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24313-88-0 | |

| Record name | 3,4,5-Trimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24313-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,4,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24313-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trimethoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJM47ZMQ5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.